N-(4-fluoro-3-methylphenyl)methanesulfonamide

Description

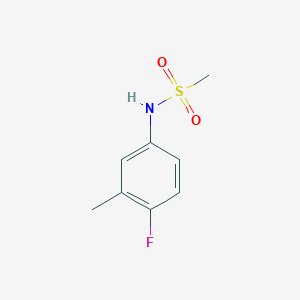

N-(4-fluoro-3-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 4-fluoro-3-methyl-substituted phenyl ring.

Properties

Molecular Formula |

C8H10FNO2S |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

N-(4-fluoro-3-methylphenyl)methanesulfonamide |

InChI |

InChI=1S/C8H10FNO2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 |

InChI Key |

DAHKCVODCKHUGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)methanesulfonamide typically involves the reaction of 4-fluoro-3-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

N-(4-fluoro-3-methylphenyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the sulfonamide group can influence its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The biological and physicochemical properties of aryl methanesulfonamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Aryl Methanesulfonamides

*Calculated based on molecular formula C₈H₁₀FNO₂S.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro group in the title compound is electron-withdrawing, which may increase acidity of the sulfonamide proton compared to electron-donating groups like 4-methoxy . This could influence solubility and receptor binding.

- Biological Activity : Compounds with heterocyclic appendages (e.g., 1,4-diazepanyl in ) show enhanced central nervous system (CNS) penetration due to increased lipophilicity, whereas the title compound’s simpler structure may favor peripheral activity.

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies on related compounds, such as N-(4-hydroxyphenyl)benzenesulfonamide, reveal intermolecular hydrogen bonding (N—H⋯O and O—H⋯O), which stabilizes crystal packing . In contrast, the title compound’s 4-fluoro and 3-methyl groups likely disrupt such interactions, leading to different solubility and melting points. For example, halogenated analogs (e.g., 4-bromo derivatives in ) exhibit higher molecular weights and melting points due to stronger van der Waals forces.

Biological Activity

N-(4-fluoro-3-methylphenyl)methanesulfonamide is a sulfonamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀FNO₂S |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H10FNO2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 |

| InChI Key | DAHKCVODCKHUGY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)NS(=O)(=O)C)F |

The biological activity of this compound primarily arises from its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This structural similarity allows it to inhibit the enzyme dihydropteroate synthase (DHPS), crucial for bacterial folic acid synthesis. By disrupting folic acid production, the compound exhibits antimicrobial properties , particularly against various Gram-positive and Gram-negative bacteria.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of several bacterial strains by targeting metabolic pathways essential for bacterial survival. For instance, in vitro assays revealed that this compound could reduce colony-forming units (CFUs) of Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study involving mouse models of inflammatory bowel disease demonstrated that treatment with this compound resulted in decreased disease activity index scores and reduced neutrophil infiltration into inflamed tissues. This suggests a potential application in managing inflammatory conditions .

Case Studies

- Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy reported that this compound exhibited a minimum inhibitory concentration (MIC) against various pathogens, including multidrug-resistant strains. The compound's ability to inhibit DHPS was confirmed through enzyme assays.

- Inflammatory Bowel Disease Model : In a chronic dextran sodium sulfate-induced model of colitis, administration of this sulfonamide led to significant improvements in clinical scores and histological assessments of tissue damage. These findings indicate its potential utility in treating chronic inflammatory diseases .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound, identifying key modifications that enhance its biological activity. The presence of the fluorine atom and the methyl group on the phenyl ring were found to influence both binding affinity and selectivity towards target enzymes .

Additionally, ongoing research is investigating the compound's pharmacokinetics and toxicity profiles to better understand its therapeutic potential in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.